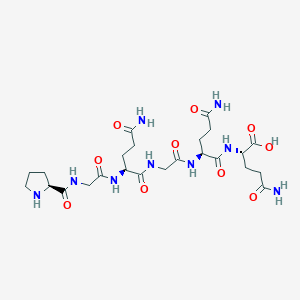
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide compound composed of six amino acids: proline, glycine, glutamine, glycine, glutamine, and glutamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, glutamine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and involve automated peptide synthesizers to streamline the process.
化学反应分析
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (proline, glycine, glutamine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact amino acid residues.
科学研究应用
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in cellular processes and protein interactions.
作用机制
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide may also interact with enzymes and receptors involved in cellular signaling.
相似化合物的比较
Similar Compounds
Glycyl-L-Prolyl-L-Glutamate: Another peptide with similar amino acid composition but different sequence.
L-Glutaminyl-L-Glutaminyl-L-Prolylglycyl: A peptide with a different arrangement of the same amino acids.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to other similar peptides .
属性
CAS 编号 |
189135-42-0 |
|---|---|
分子式 |
C24H39N9O10 |
分子量 |
613.6 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H39N9O10/c25-16(34)6-3-13(31-19(37)10-29-21(39)12-2-1-9-28-12)22(40)30-11-20(38)32-14(4-7-17(26)35)23(41)33-15(24(42)43)5-8-18(27)36/h12-15,28H,1-11H2,(H2,25,34)(H2,26,35)(H2,27,36)(H,29,39)(H,30,40)(H,31,37)(H,32,38)(H,33,41)(H,42,43)/t12-,13-,14-,15-/m0/s1 |
InChI 键 |
HEFUPDYNQGJDNF-AJNGGQMLSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




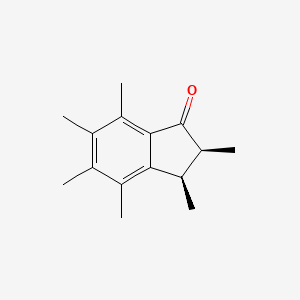

![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
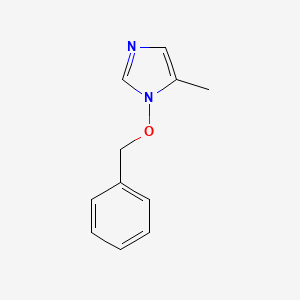
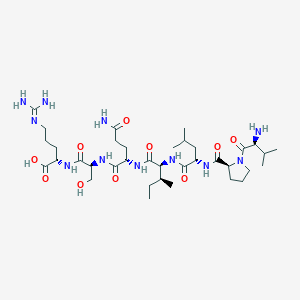
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
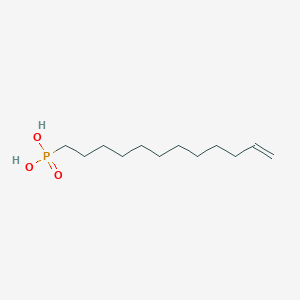
![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
